methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an indazole ring, a pyrrolidinone moiety, and a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indazole ring, followed by the formation of the pyrrolidinone moiety, and finally the thiazole ring. Each step requires specific reagents and conditions to ensure the correct formation of the desired product.
Indazole Ring Formation: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate aldehyde or ketone precursor.
Pyrrolidinone Moiety Formation: The pyrrolidinone moiety is typically formed through a condensation reaction involving an amine and a carboxylic acid derivative.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects . The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[1-(4-fluorobutyl)-1H-indol-3-yl]carbonyl}amino)-3,3-dimethylbutanoate
- Methyl 2-({[1-(5-fluoropentyl)-1H-indazole-3-carbonyl]amino}-3,3-dimethylbutanoate)
Uniqueness
Methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and the resulting biological activities. The presence of the indazole ring, pyrrolidinone moiety, and thiazole ring in a single molecule provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Biological Activity
Methyl 2-({[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, which is known for its diverse biological activities. Its structure includes:
- Thiazole moiety : Contributes to antimicrobial and anticancer properties.
- Indazole derivative : Implicated in neuroprotective effects.
- Pyrrolidine ring : Associated with enhanced bioactivity due to its ability to form hydrogen bonds.
The biological activity of this compound can be attributed to several mechanisms:
- Antitumor Activity : Thiazole derivatives have been shown to inhibit tumor cell proliferation. For example, compounds similar to this structure have demonstrated cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma, with IC50 values ranging from 10–30 µM depending on the specific modifications in the thiazole structure .
- Antimicrobial Properties : The thiazole ring enhances the compound's ability to interact with bacterial membranes, leading to increased permeability and cell death. Studies have indicated that thiazole derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : The indazole component has been linked to neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Cytotoxicity against cancer cells | |
Antimicrobial | Disruption of bacterial membranes | |
Neuroprotection | Modulation of neurotransmitters |
Case Study 1: Antitumor Efficacy
In a study examining the anticancer properties of thiazole derivatives, a compound structurally similar to this compound showed significant inhibition of cell growth in human glioblastoma U251 cells with an IC50 value of approximately 15 µM. Molecular docking studies indicated that the compound interacts with key proteins involved in cell cycle regulation, suggesting a targeted approach for cancer therapy .
Case Study 2: Antimicrobial Activity
A series of thiazole derivatives were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiazole ring significantly enhanced antibacterial potency. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a lead compound for antibiotic development .
Properties
Molecular Formula |
C18H16FN5O4S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[[1-(4-fluoro-1H-indazol-3-yl)-5-oxopyrrolidine-3-carbonyl]amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H16FN5O4S/c1-8-14(17(27)28-2)20-18(29-8)21-16(26)9-6-12(25)24(7-9)15-13-10(19)4-3-5-11(13)22-23-15/h3-5,9H,6-7H2,1-2H3,(H,22,23)(H,20,21,26) |
InChI Key |
YYUHNIYDKVXOMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F)C(=O)OC |
Origin of Product |
United States |
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